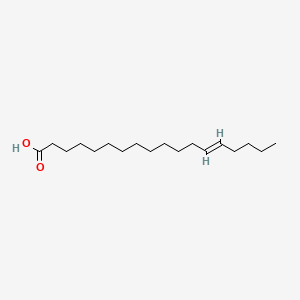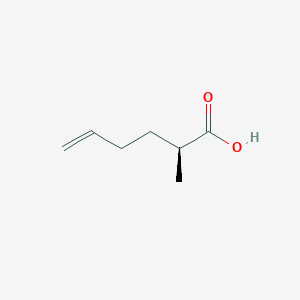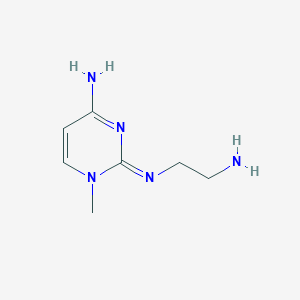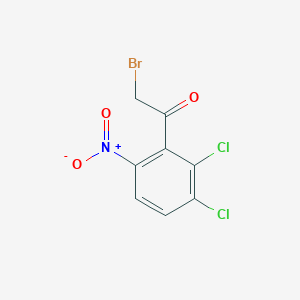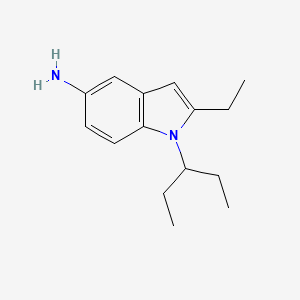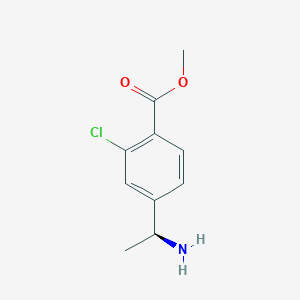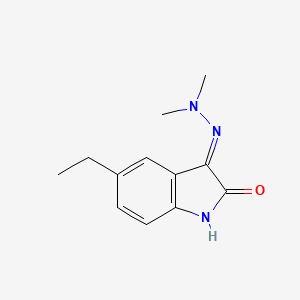
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one is an organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a hydrazono group attached to the indolin-2-one core, which is further substituted with an ethyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one typically involves the reaction of 5-ethylindolin-2-one with 2,2-dimethylhydrazine under specific conditions. One common method involves the use of an oxidizing agent such as diluted nitric acid to facilitate the formation of the hydrazono group . The reaction is usually carried out in an organic solvent like acetonitrile, and the temperature is carefully controlled to optimize the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydrazono group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Diluted nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include derivatives of the original compound with modified functional groups, such as different hydrazono or amino groups .
Scientific Research Applications
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethylhydrazono)-5-R-1,1,2,2-tetracarbonitriles: These compounds share the hydrazono group but have different substituents at the 5-position.
2,2-Dimethylhydrazonebut-2-enenitriles: These compounds have a similar hydrazono group but differ in the core structure.
Uniqueness
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one is unique due to its specific indolin-2-one core structure combined with the hydrazono and ethyl substituents. This unique combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(3E)-3-(dimethylhydrazinylidene)-5-ethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15N3O/c1-4-8-5-6-10-9(7-8)11(12(16)13-10)14-15(2)3/h5-7H,4H2,1-3H3,(H,13,14,16) |
InChI Key |
MFWYFMUCNPKJNQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC\2=C(C=C1)NC(=O)/C2=N/N(C)C |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


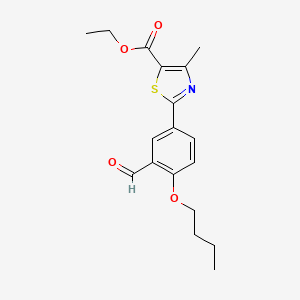
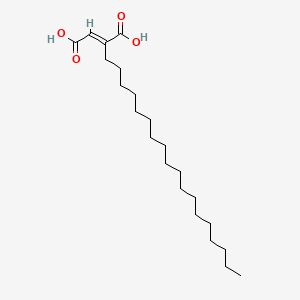
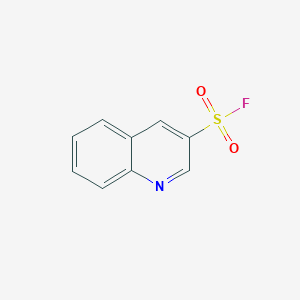
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
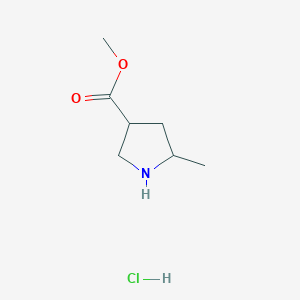
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
